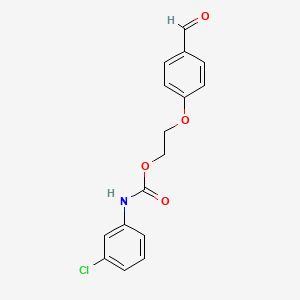
benzhydryl 4-methoxybenzoate
Overview
Description
Benzhydryl 4-methoxybenzoate is an organic compound that belongs to the class of benzhydryl esters It is formed by the esterification of benzhydrol and 4-methoxybenzoic acid This compound is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 4-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 4-methoxybenzoate typically involves the esterification of benzhydrol with 4-methoxybenzoic acid. One common method includes the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H) have been reported to be effective for the direct esterification of carboxylic acids with alcohols .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydryl cations and radicals.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: UV irradiation can generate benzhydryl cations and radicals.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Benzhydryl cations and radicals.
Reduction: Benzhydryl alcohol and 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzhydryl 4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzhydryl 4-methoxybenzoate involves its interaction with molecular targets through its benzhydryl and methoxybenzoate moieties. The benzhydryl group can form cations and radicals, which are reactive intermediates in various chemical reactions . These intermediates can interact with biological molecules, leading to potential therapeutic effects. The methoxybenzoate moiety can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Diphenhydramine: A benzhydryl compound used as an antihistamine.
Orphenadrine: Another benzhydryl compound with muscle relaxant properties.
Benztropine: A benzhydryl compound used in the treatment of Parkinson’s disease.
Uniqueness: Benzhydryl 4-methoxybenzoate is unique due to the presence of both the benzhydryl and methoxybenzoate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzhydryl 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-19-14-12-18(13-15-19)21(22)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPWOBGILLSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296206 | |
| Record name | diphenylmethyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53914-68-4 | |
| Record name | NSC108288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diphenylmethyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
![N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5033565.png)
![N-(3,4-difluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5033572.png)
![3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B5033578.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)
![(5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5033601.png)
![2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene](/img/structure/B5033629.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)


![3-(methylthio)-6-(2-thienyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033657.png)
